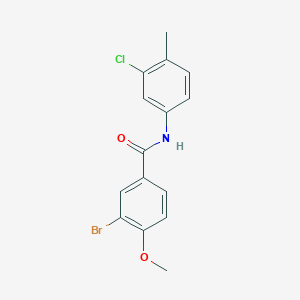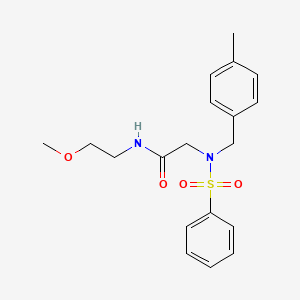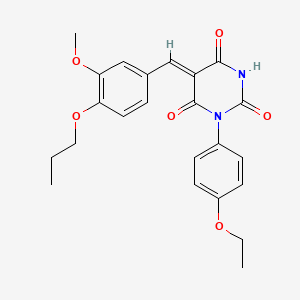
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione, also known as NPPB, is a chemical compound that has garnered significant attention in scientific research. This compound is a potent blocker of chloride channels, and its mechanism of action has been studied in various biological systems.
作用機序
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione acts as a non-specific blocker of chloride channels by binding to the channel pore and preventing the flow of chloride ions. This compound has been shown to block both outward and inward chloride currents, making it an effective tool to study chloride channel function. This compound has also been shown to inhibit other ion channels, including potassium and calcium channels.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to blocking chloride channels, this compound has been shown to inhibit ATP-sensitive potassium channels and voltage-gated calcium channels. This compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. This compound has been used to study the role of chloride channels in various physiological processes, including cell proliferation, apoptosis, and migration.
実験室実験の利点と制限
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is a potent and selective blocker of chloride channels, making it an effective tool to study chloride channel function. This compound has been used in a variety of biological systems, including cell lines, primary cells, and animal models. However, this compound has some limitations. This compound can inhibit other ion channels, making it difficult to interpret the results of experiments. Additionally, this compound has low solubility in water, which can limit its use in some experimental systems.
将来の方向性
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has a variety of potential future directions. This compound has been used in studies related to cystic fibrosis, hypertension, and cancer, and it may have therapeutic potential in these and other diseases. Additionally, this compound may be useful in the development of new drugs that target chloride channels. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Conclusion:
In conclusion, this compound (this compound) is a potent blocker of chloride channels that has been extensively used in scientific research. This compound has been shown to have a variety of biochemical and physiological effects and may have therapeutic potential in various diseases. While this compound has some limitations, it remains an important tool for studying chloride channel function. Further research is needed to fully understand the potential applications of this compound.
合成法
The synthesis of 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione involves a multi-step process that starts with the reaction of 2-bromo-4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-phenylethylamine to form the amide, which is subsequently cyclized with phosgene to produce this compound. The yield of this synthesis method is approximately 50%.
科学的研究の応用
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been extensively used in scientific research as a tool to study chloride channels. Chloride channels play a crucial role in various physiological processes, including cell volume regulation, neuronal excitability, and ion transport. This compound has been shown to block several types of chloride channels, including CFTR, VRAC, and ClC-2. This compound has been used in studies related to cystic fibrosis, hypertension, and cancer.
特性
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-12-8-9-17(16(20)10-12)21-18(22)11-15(19(21)23)13(2)14-6-4-3-5-7-14/h3-10,13,15H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHVIVALBGWDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)C(C)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{3-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5127070.png)
![3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B5127075.png)
![4,4'-{[4-(trifluoromethyl)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5127076.png)

![5-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-2,4-dinitro-N-phenylaniline](/img/structure/B5127089.png)


![3-(diphenylmethyl)-5-(1H-1,2,4-triazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5127121.png)
![N-(2,2-dimethylpropyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5127127.png)

![2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5127142.png)
![3-methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5127146.png)
![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5127157.png)